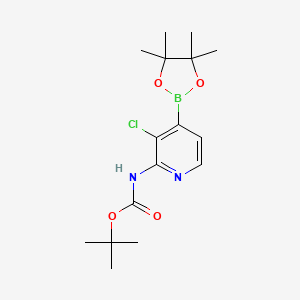

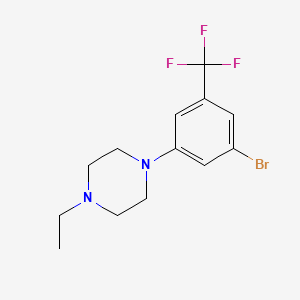

![molecular formula C11H11ClN2O2 B1408893 ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 872366-94-4](/img/structure/B1408893.png)

ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Übersicht

Beschreibung

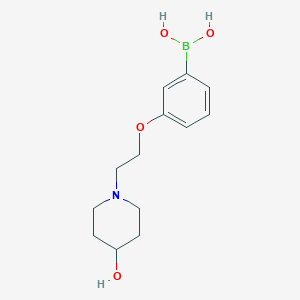

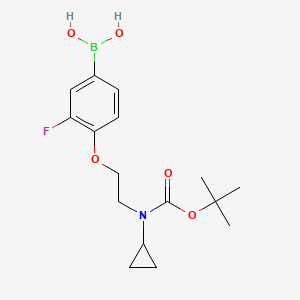

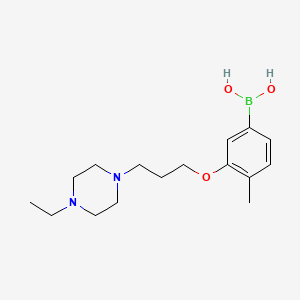

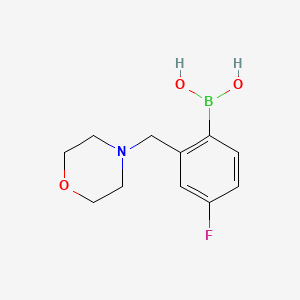

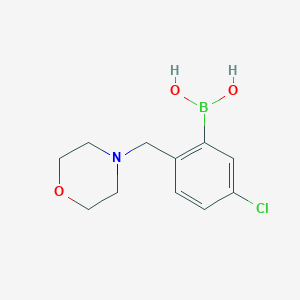

Ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a chemical compound with the empirical formula C8H7ClN2 . It is a solid substance . The compound is part of a class of molecules known as pyridines, which are six-membered heterocyclic compounds that are found in various natural products, drug molecules, vitamins, and materials .

Synthesis Analysis

The synthesis of substituted pyridines, such as ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This methodology allows the selective introduction of multiple functional groups, making it a robust method for the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClC1=CC=C2C (NC ©=C2)=N1 . This string provides a way to represent the structure of the molecule in a text format, which can be useful for computational chemistry analyses .Chemical Reactions Analysis

While specific chemical reactions involving ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate are not detailed in the search results, the compound is likely to participate in reactions typical of pyridines . Pyridines are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The molecular weight of ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is 166.61 . It is a solid substance . Further physical and chemical properties were not specified in the search results.Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics: FGFR Inhibitors

Ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development and progression. Abnormal activation of FGFR signaling pathways is associated with several types of cancers, including breast, lung, prostate, bladder, and liver cancer. Compounds derived from this chemical structure have shown promising results in inhibiting FGFR1-4, thereby providing a potential pathway for cancer therapy .

Anti-Tumor Activity

The derivatives of this compound have been evaluated for their anti-tumor activities. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. This is particularly significant in the context of breast cancer, where certain derivatives have shown the ability to significantly inhibit the migration and invasion of tumor cells .

Synthesis of Bioactive Molecules

The core structure of ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is pivotal in the synthesis of bioactive molecules. It serves as a key intermediate in the construction of complex molecules that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties .

Drug Discovery: Kinase Inhibition

This compound’s derivatives are also explored for their kinase inhibitory activities. Kinases are enzymes that play a vital role in the regulation of cell functions such as growth, movement, and differentiation. Inhibitors targeting kinases are crucial in the treatment of diseases where these enzymes are dysregulated .

Medicinal Chemistry: SAR Studies

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry to understand the effect of chemical structure changes on biological activity. The ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate scaffold is an attractive candidate for SAR studies due to its biological significance and potential as a therapeutic agent .

Organic Material Synthesis

Beyond pharmaceutical applications, this compound is also employed in the synthesis of organic materials. Its versatile structure allows for the development of novel materials with potential applications in various industries .

Natural Product Synthesis

The structure of ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is similar to that found in many natural products. Synthesizing derivatives of this compound can lead to the discovery of new natural product analogs with enhanced or novel biological activities .

Chemical Biology: Signal Transduction Pathways

In chemical biology, understanding signal transduction pathways is crucial. Derivatives of this compound can be used to study the FGF–FGFR axis, which is involved in organ development, cell proliferation, migration, angiogenesis, and other processes. This research can provide insights into the fundamental mechanisms of cellular communication and disease .

Zukünftige Richtungen

The future directions for research on ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and related compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities . The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold could also be a valuable area of future research .

Eigenschaften

IUPAC Name |

ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6(2)13-10-7(9)4-5-8(12)14-10/h4-5H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIHSYJBQROZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=CC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.